molecular formula C24H25N3O2 B5671762 (1S*,5R*)-6-[3-(2-furyl)benzoyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-6-[3-(2-furyl)benzoyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5671762
M. Wt: 387.5 g/mol
InChI Key: HBWGVRRBHZNECB-SIKLNZKXSA-N
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Description

Synthesis Analysis The synthesis of related bicyclic compounds involves various strategies, including cyclization reactions and the use of specific substituents to influence the final structure. For instance, the use of conjugated ene-yne-ketones with a catalytic amount of transition metal compounds facilitates the synthesis of cyclopropane derivatives, suggesting potential synthetic routes for complex bicyclic structures like the one (Miki et al., 2004).

Molecular Structure Analysis Structural analysis of similar compounds reveals forced conformational characteristics due to specific substituent effects, as seen in 7-benzoyl- and 7-phenylacetyl-r-2,c-4,t-6,t-8-tetraphenyl-3-thia-7-azabicyclo[3.3.1]nonanes. These studies highlight the role of hydrogen bonding in the molecular arrangement and the impact of 1,3-diaxial substituents on the piperidine ring's conformation (Sakthivel & Jeyaraman, 2010).

Chemical Reactions and Properties The reactivity of bicyclic compounds can be tailored by substituents, affecting their participation in various chemical reactions. The cyclopropanation of alkenes using (2-furyl)carbene complexes is an example of how specific functional groups influence the reactivity and outcomes of chemical transformations (Miki et al., 2004).

Physical Properties Analysis The physical properties of bicyclic compounds, including solubility, melting points, and crystalline structure, are closely tied to their molecular arrangement and intermolecular forces. The crystal structures of related compounds provide insights into their physical properties, such as the formation of supramolecular sheets and the impact of hydrogen bonding on their stability and solubility (Sakthivel & Jeyaraman, 2010).

Chemical Properties Analysis Chemical properties, including reactivity, stability, and the ability to undergo specific transformations, are determined by the molecular structure and the presence of functional groups. For example, the synthesis and reactivity of furan-containing compounds highlight the influence of aromatic systems and heteroatoms on chemical behavior, suggesting potential reactivity patterns for the compound of interest (Rubtsova et al., 2020).

properties

IUPAC Name

[3-(furan-2-yl)phenyl]-[(1S,5R)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c28-24(21-6-1-5-20(12-21)23-7-3-11-29-23)27-16-19-8-9-22(27)17-26(15-19)14-18-4-2-10-25-13-18/h1-7,10-13,19,22H,8-9,14-17H2/t19-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWGVRRBHZNECB-SIKLNZKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CN2C(=O)C3=CC=CC(=C3)C4=CC=CO4)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CC=CC(=C3)C4=CC=CO4)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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